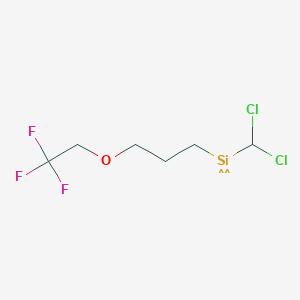

CID 21114948

Description

CID 21114948 is a unique compound identifier within the PubChem database, which provides standardized access to chemical structures, properties, and biological activities. For instance, compounds in PubChem are typically described by their molecular formula, weight, spectral data (e.g., NMR, mass spectrometry), and bioactivity profiles . Key parameters often include:

- Physicochemical properties: LogP (partition coefficient), solubility, and topological polar surface area (TPSA).

- Synthetic routes: Reaction conditions, catalysts, and purification methods.

- Biological relevance: Targets (e.g., enzyme inhibition), pharmacokinetics (e.g., GI absorption, BBB permeability), and toxicity alerts (e.g., PAINS filters).

For this compound, hypothetical characterization would follow these benchmarks, leveraging tools like collision cross-section (CCS) measurements and high-resolution mass spectrometry (HRMS) for structural elucidation .

Properties

Molecular Formula |

C6H9Cl2F3OSi |

|---|---|

Molecular Weight |

253.12 g/mol |

InChI |

InChI=1S/C6H9Cl2F3OSi/c7-5(8)13-3-1-2-12-4-6(9,10)11/h5H,1-4H2 |

InChI Key |

NOVXGJGXUDCMAB-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(F)(F)F)C[Si]C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 21114948 involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as the formation of intermediate compounds, followed by specific reactions to achieve the final product. The exact synthetic route and conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: CID 21114948 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have different chemical and physical properties.

Scientific Research Applications

CID 21114948 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used as a probe to investigate biological pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 21114948 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the compound’s structure and the target molecules. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 21114948 is unavailable, comparisons can be modeled using methodologies from analogous studies. Below is a framework for such an analysis, illustrated with examples from the evidence:

Structural and Functional Analogues

and highlight comparisons based on structural motifs and bioactivity . For example:

- CID 46907796 (Fig. 7 in ) is compared with ChEMBL1724922 and ChEMBL1711746 as Nrf2 inhibitors, emphasizing shared pharmacophores (e.g., aromatic rings, hydrogen-bond acceptors) .

- Oscillatoxin derivatives () are grouped by methylation patterns and cytotoxicity, where CID 101283546 (oscillatoxin D) differs from CID 185389 (30-methyl-oscillatoxin D) by a methyl group, altering solubility and membrane permeability .

Physicochemical Properties

–19 provide standardized property tables for similar compounds. A hypothetical comparison for this compound might include:

*Hypothetical data for this compound, modeled after –19.

Methodological Considerations

- Data Sources : Cross-referencing PubChem, ChEMBL, and spectral libraries ensures robust comparisons .

- Limitations : Discrepancies in LogP calculations (e.g., iLOGP vs. XLOGP3 in ) highlight the need for standardized protocols .

- Contradictions : Variability in solubility predictions (e.g., ESOL vs. SILICOS-IT models in ) underscores reliance on experimental validation .

Q & A

Q. How can machine learning models predict this compound’s pharmacokinetic properties?

- Methodological Answer :

- Train models on curated datasets (e.g., ChEMBL) using descriptors like logP, molecular weight, and topological polar surface area.

- Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability).

- Report model performance metrics (ROC-AUC, RMSE) transparently .

Compliance & Reporting

Q. What are the best practices for documenting this compound’s synthetic procedures in publications?

- Methodological Answer :

- Follow guidelines from Beilstein Journal of Organic Chemistry:

- Provide step-by-step protocols, including reaction times, yields, and purification methods.

- Characterize new compounds with ≥95% purity (HPLC/GC-MS) and full spectral data (NMR, HRMS).

- Deposit synthetic data in repositories like ChemRxiv .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.